Clorhidrato de 2-(2-aminoetoxi)-3,5-dicloropiridina

Descripción general

Descripción

The compound “2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . It’s also water-soluble .

Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .

Molecular Structure Analysis

The molecular formula for “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is C7H16ClNO4 .

Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor . It’s water-soluble and combustible but difficult to ignite . Combustion produces toxic oxides of nitrogen .

Aplicaciones Científicas De Investigación

Estabilizadores de Espuma y Agentes Emulsificantes

Finalmente, este compuesto es fundamental en la creación de estabilizadores de espuma y agentes emulsificantes. Estas sustancias son cruciales en una amplia gama de productos, desde alimentos hasta cosméticos, donde ayudan a mantener la consistencia y prolongar la vida útil.

Es importante tener en cuenta que las aplicaciones mencionadas se basan en las propiedades químicas y los usos potenciales del clorhidrato de 2-(2-aminoetoxi)-3,5-dicloropiridina. El uso real en estos campos puede requerir más investigación y desarrollo para garantizar la eficacia y la seguridad .

Safety and Hazards

Mecanismo De Acción

Target of Action

A compound with a similar structure, nacubactam, has been found to inhibit serine β-lactamases and penicillin-binding proteins (pbps), which are crucial in the synthesis process of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

It’s worth noting that compounds with similar structures, such as nacubactam, can directly stop the peptidoglycan synthesis process by inhibiting serine β-lactamases and pbps .

Biochemical Pathways

A compound known as aminoethoxyvinylglycine (avg) has been shown to competitively inhibit acc (1-aminocyclopropane-1-carboxylic acid) synthase, which is the enzyme responsible for the conversion of s-adenosylmethionine (sam) to acc, the immediate precursor of ethylene in plants .

Result of Action

Avg, a compound with a similar structure, has been shown to reduce both ethylene and protein biosynthesis in plant tissues .

Análisis Bioquímico

Biochemical Properties

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride plays a vital role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, which are involved in the biosynthesis of ethylene . By inhibiting these enzymes, 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride can modulate the production of ethylene, a critical plant hormone. Additionally, this compound interacts with various proteins, altering their function and stability, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride on cells are diverse and depend on the cell type and context. In plant cells, this compound has been shown to inhibit ethylene production, leading to changes in growth and development . In mammalian cells, 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride involves its interaction with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions . Additionally, 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can lead to changes in cellular function and metabolic processes, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes, which are important considerations for experimental design.

Dosage Effects in Animal Models

The effects of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride can cause toxic or adverse effects, such as cellular stress and apoptosis, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the biosynthesis of ethylene and other metabolites, altering the overall metabolic profile of cells. By modulating enzyme activity and gene expression, 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride can impact key metabolic pathways, making it a valuable tool for studying cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride within cells can influence its activity and function, affecting cellular processes and biochemical reactions.

Subcellular Localization

The subcellular localization of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride is an important factor that determines its activity and function . This compound can be targeted to specific compartments or organelles within the cell, where it interacts with biomolecules and exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride to its site of action, influencing its biochemical properties and cellular effects.

Propiedades

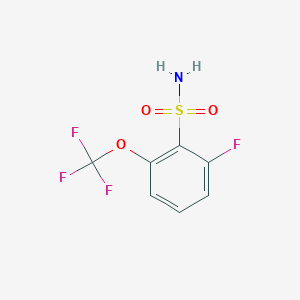

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O.ClH/c8-5-3-6(9)7(11-4-5)12-2-1-10;/h3-4H,1-2,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREGKCFZSMCZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1394041-93-0 | |

| Record name | Ethanamine, 2-[(3,5-dichloro-2-pyridinyl)oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)

![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)